molecular formula C8H9ClFNO B6329542 (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol CAS No. 1213201-64-9

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol

Cat. No.: B6329542
CAS No.: 1213201-64-9
M. Wt: 189.61 g/mol
InChI Key: NJCRJRKCTSAZTQ-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is a chiral compound with significant applications in various fields, including pharmaceuticals and fine chemicals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloro-5-fluorophenylacetone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts, such as stereoselective carbonyl reductases. These enzymes catalyze the reduction of the ketone precursor to the desired chiral alcohol with high efficiency and selectivity. The process is optimized for large-scale production by controlling parameters such as substrate concentration, temperature, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: The major products include 2-chloro-5-fluorophenylacetone and 2-chloro-5-fluorobenzaldehyde.

    Reduction: The major product is 2-amino-2-(2-chloro-5-fluorophenyl)ethane.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the substituted phenyl ring enhances specificity and affinity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(2-chlorophenyl)ethanol
  • (S)-2-Amino-2-(2-fluorophenyl)ethanol
  • (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol

Uniqueness

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and specificity in chemical reactions. This dual substitution pattern also contributes to its distinct pharmacological properties, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRJRKCTSAZTQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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